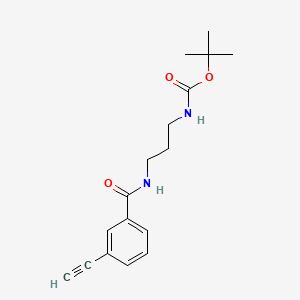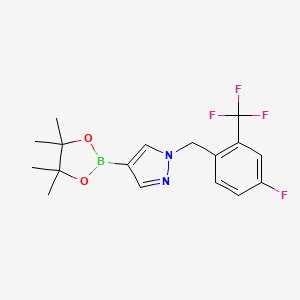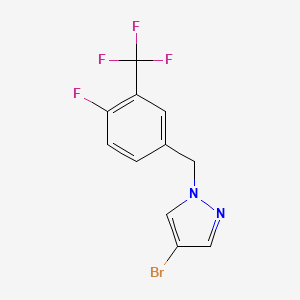
tert-Butyl (3-(3-ethynylbenzamido)propyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-(3-ethynylbenzamido)propyl)carbamate is a synthetic organic compound that features a tert-butyl carbamate group attached to a propyl chain, which is further linked to an ethynyl-substituted benzamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(3-ethynylbenzamido)propyl)carbamate typically involves the following steps:
Formation of the tert-butyl carbamate group: This is achieved by reacting tert-butyl chloroformate with an appropriate amine under basic conditions.
Attachment of the propyl chain: The intermediate product is then reacted with 3-bromopropylamine to introduce the propyl chain.
Coupling with ethynylbenzamide: Finally, the propylamine derivative is coupled with 3-ethynylbenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3-(3-ethynylbenzamido)propyl)carbamate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The tert-butyl carbamate group can be substituted under acidic conditions to form different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of different carbamate derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
tert-Butyl (3-(3-ethynylbenzamido)propyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of tert-Butyl (3-(3-ethynylbenzamido)propyl)carbamate involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes and proteins, modifying their activity.
Pathways Involved: The compound may inhibit certain enzymatic pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-(3-bromopropyl)carbamate
- tert-Butyl 2-(substituted benzamido)phenylcarbamate
- tert-Butyl carbamate
Uniqueness
tert-Butyl (3-(3-ethynylbenzamido)propyl)carbamate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential biological activity compared to other similar compounds .
Propiedades
IUPAC Name |
tert-butyl N-[3-[(3-ethynylbenzoyl)amino]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-5-13-8-6-9-14(12-13)15(20)18-10-7-11-19-16(21)22-17(2,3)4/h1,6,8-9,12H,7,10-11H2,2-4H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWWUMNADUOLSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)C1=CC=CC(=C1)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














